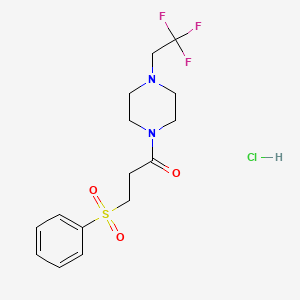
3-(Phenylsulfonyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Phenylsulfonyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C15H20ClF3N2O3S and its molecular weight is 400.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(Phenylsulfonyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.
Synthesis of the Compound
The synthesis of this compound involves multiple steps:
- Preparation of Key Intermediates : The compound is synthesized through the reaction of phenylsulfonyl chloride with 4-(2,2,2-trifluoroethyl)piperazine.
- Reaction Conditions : The reactions typically require controlled temperature and specific solvents to optimize yield and purity. Purification methods such as recrystallization or chromatography are employed to isolate the final product .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro studies demonstrate that related compounds show high cytotoxicity against MCF-7 breast cancer cells, surpassing the efficacy of standard chemotherapeutics like Tamoxifen .
- Mechanism of Action : The mechanism involves the modulation of cellular pathways leading to apoptosis in cancer cells, potentially through interactions with specific molecular targets such as enzymes or receptors involved in cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Similar derivatives have shown activity against various pathogenic microorganisms. Compounds containing electron-withdrawing groups were particularly effective compared to those with electron-donating groups .
- Case Study : A study assessing the antibacterial and antifungal properties of structurally similar compounds found significant activity against common pathogens, suggesting potential therapeutic applications in infectious diseases .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or pathogen growth.
- Receptor Modulation : Interaction with specific receptors can alter signaling pathways that regulate cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds might induce oxidative stress in target cells, leading to cell death .
Data Summary Table
特性
IUPAC Name |
3-(benzenesulfonyl)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O3S.ClH/c16-15(17,18)12-19-7-9-20(10-8-19)14(21)6-11-24(22,23)13-4-2-1-3-5-13;/h1-5H,6-12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKGTPBXFLSFDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)CCS(=O)(=O)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClF3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














